3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-17-7-2-15(3-8-17)4-11-20(26)25-16-5-9-18(10-6-16)28-21-19(14-22)23-12-13-24-21/h2-3,7-8,12-13,16,18H,4-6,9-11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYHFQPEOIRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide , with CAS number 2034580-79-3 , is a synthetic organic molecule of interest due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 380.4 g/mol . The structure features a complex arrangement of functional groups, including a methoxyphenyl moiety and a cyanopyrazinyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034580-79-3 |
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 380.4 g/mol |
The biological activity of this compound is linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cholinesterases, which are crucial in neurotransmitter regulation and have implications in Alzheimer's disease therapy .
- Anticancer Properties : Analogous pyrazine derivatives have demonstrated significant anticancer activities in both murine and human cancer cell lines, indicating potential for further exploration in oncological applications .
Case Studies
- Anticancer Activity : A study evaluated the effects of pyrazine derivatives, including those structurally related to our compound, on cancer cell growth. Results indicated that these compounds can significantly inhibit the proliferation of cancer cells, suggesting that this compound may share similar properties .
- Cholinesterase Inhibition : Research on pyrido[2,3-b]pyrazines revealed potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong activity. This suggests that our compound might also possess similar inhibitory effects, making it a candidate for Alzheimer's disease treatment .
Research Findings
Recent investigations into related compounds have highlighted several key findings:
- Molecular Docking Studies : Computational analyses have suggested favorable binding affinities for similar compounds at active sites of target enzymes, indicating potential efficacy as inhibitors .
- Synthesis and Characterization : Various synthetic routes have been explored to optimize the yield and purity of related compounds. These methods involve multiple steps including cyclohexyl ring formation and cyanopyrazinyl group introduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Cyclohexyl-Pyrazine/Oxy Motifs
a) 2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)Oxy]Cyclohexyl]Acetamide (BK76135)
- Key Differences : Replaces the 4-methoxyphenylpropanamide backbone with a pyrrole-acetamide group.
- Synthesis Yield: Not explicitly reported, but similar coupling strategies yield 36–86% for related compounds .
b) ISRIB Series (A13, A14, A15)
These dimeric amides share the (1r,4r)-cyclohexyl core but differ in substituents:
Comparison: The target compound’s 3-cyanopyrazine group provides distinct electronic effects compared to ISRIB’s halogenated phenoxy groups, which may influence membrane permeability and target selectivity .
Propanamide Derivatives with Aromatic Substituents
a) 3-Chloro-N-(4-Methoxyphenyl)Propanamide
- Key Differences : Lacks the cyclohexyl-pyrazine moiety; features a chlorine atom at the β-carbon.
- Crystallographic studies reveal strong N–H···O hydrogen bonds, influencing solid-state stability .
- Biological Relevance : Similar 4-methoxyphenylpropanamides are used as ligands or intermediates in penicillin analogues .
b) N-(3-(4-Chlorophenyl)-1-Cyclohexyl-5-Methylene-2-Oxopyrrolidin-3-yl)-N-Propylacetamide
Pyrazine- and Pyrimidine-Containing Analogues
a) 3-Cyclohexyl-N-[4-(Pyrimidin-2-ylSulfamoyl)Phenyl]Propanamide
- Key Differences: Replaces the cyanopyrazine with a pyrimidinylsulfamoyl group.
- Pharmacological Role : Sulfamoyl groups often enhance solubility and hydrogen-bonding capacity, making this analogue a candidate for enzyme inhibition (e.g., carbonic anhydrase) .
b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-IsopropylBenzamide
Research Findings and Pharmacological Implications
- Target Compound: The 3-cyanopyrazine group may engage in π-stacking with aromatic residues in target proteins, while the methoxyphenyl group contributes to hydrophobic interactions. This dual functionality is absent in simpler propanamides .
- ISRIB Analogues: Higher halogenation (e.g., ISRIB-A14) correlates with enhanced potency but reduced solubility, whereas cyanopyrazine derivatives balance these properties .
- Crystal Packing : Compounds like 3-chloro-N-(4-methoxyphenyl)propanamide exhibit strong intermolecular hydrogen bonds, which could be leveraged for co-crystallization studies in drug design .
Q & A
Q. What are the key steps in synthesizing 3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the cyclohexyl ether intermediate by reacting 3-cyanopyrazine-2-ol with (1r,4r)-4-hydroxycyclohexylamine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure stereochemical control .
- Step 2 : Coupling the methoxyphenylpropanamide moiety via an amide bond formation reaction, often employing carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry (e.g., distinguishing axial/equatorial cyclohexyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHNO) .
- Thin-Layer Chromatography (TLC) : For monitoring reaction progress and assessing purity during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature Control : Maintaining 0–5°C during amide coupling prevents side reactions (e.g., racemization) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reaction efficiency .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) may improve pyrazine ring functionalization in precursor steps .
- Yield Tracking : Use kinetic studies (sampling at intervals) to identify rate-limiting steps .
Q. What methodologies are recommended for assessing the compound’s biological activity in drug discovery?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazine or methoxyphenyl groups to identify pharmacophores .
Q. How can contradictory data in SAR studies be resolved?
- Case Example : If a nitro-substituted analog shows high in vitro activity but poor solubility:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl) while retaining the nitro moiety .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity vs. steric clashes .
- Data Validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
Q. What computational strategies predict the compound’s metabolic stability?
- In Silico Tools :
- CYP450 Metabolism Prediction : Use SwissADME to identify vulnerable sites (e.g., methoxyphenyl O-demethylation) .
- Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models to logP and polar surface area .
- Experimental Validation : Microsomal stability assays (e.g., rat liver microsomes) to quantify metabolic degradation .
Q. How can stereochemical integrity be ensured during synthesis?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate (1r,4r) and (1s,4s) diastereomers .
- Stereochemical Monitoring : H NMR coupling constants (e.g., J = 10–12 Hz for axial protons) to confirm cyclohexyl conformation .
Methodological Challenges and Solutions
Q. How to troubleshoot low yield in the final amide coupling step?
- Potential Causes :
- Incomplete activation of the carboxylic acid (use excess EDC/HOBt).
- Moisture in the reaction mixture (ensure anhydrous conditions via molecular sieves).
- Solution : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Quench with aqueous NaHCO to isolate the product .
Q. What strategies validate the compound’s stability under physiological conditions?
- Accelerated Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, analyze degradation products via LC-MS .
- Light Sensitivity : Store in amber vials if the methoxyphenyl group shows photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
